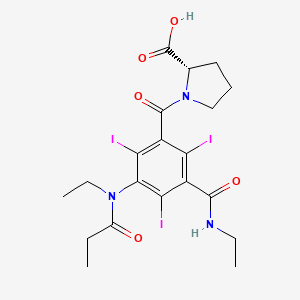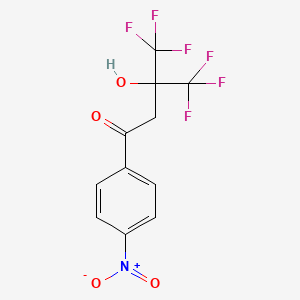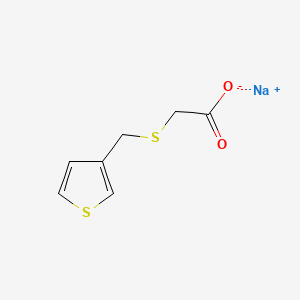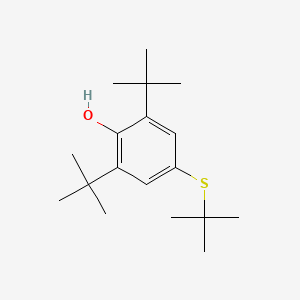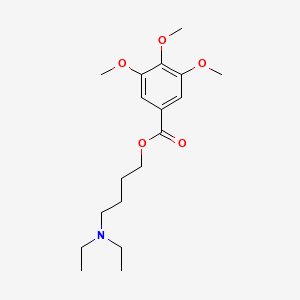
Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester is a chemical compound with a complex structure It is derived from benzoic acid, which is a simple aromatic carboxylic acid The compound features three methoxy groups attached to the benzene ring and a 4-(diethylamino)butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 4-(diethylamino)butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is often purified through recrystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, inks, and photographic developers.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 3,4,5-trimethoxybenzoic acid, which may interact with enzymes or receptors in biological systems. The methoxy groups on the benzene ring can also influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the ester compound.
Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with similar chemical properties.
Ethyl 3,4,5-trimethoxybenzoate: Similar ester compound with an ethyl group instead of a butyl group.
Uniqueness
Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
32065-99-9 |
|---|---|
Formule moléculaire |
C18H29NO5 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
4-(diethylamino)butyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H29NO5/c1-6-19(7-2)10-8-9-11-24-18(20)14-12-15(21-3)17(23-5)16(13-14)22-4/h12-13H,6-11H2,1-5H3 |
Clé InChI |
YMFPHXRHDDQKNI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



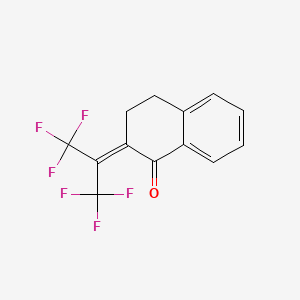
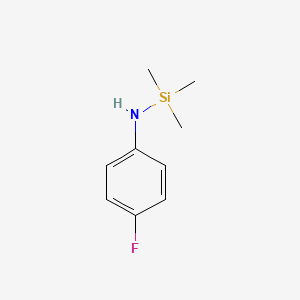
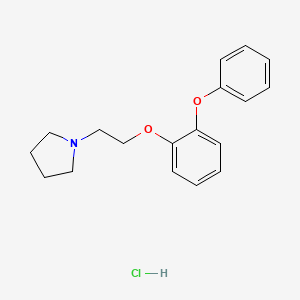
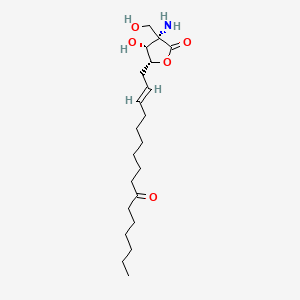
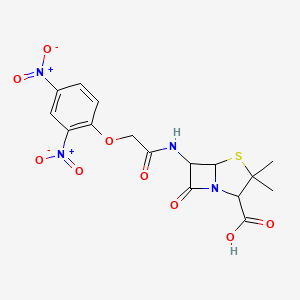
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
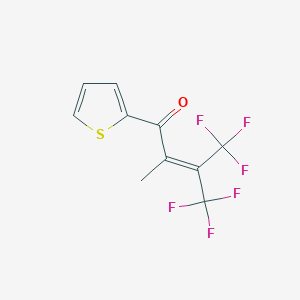
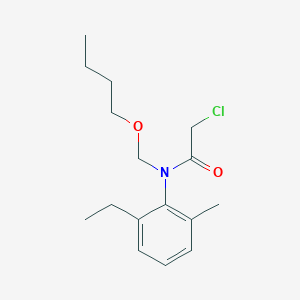
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
